N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide
Description
The exact mass of the compound this compound is 393.05654632 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-8-13(22)20-14(18-17-8)26-15(19-20)25-7-12(21)16-10-6-9(23-2)4-5-11(10)24-3/h4-6H,7H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQBHYGWJIDWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a synthetic compound characterized by its complex molecular structure and potential pharmacological applications. This article explores its biological activity, synthesizing available research findings and data.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1105251-84-0 |
| Molecular Formula | C23H21N3O4S2 |
| Molecular Weight | 467.6 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The structure includes a dimethoxyphenyl group linked to a thiadiazole derivative via a sulfanylacetamide moiety, contributing to its unique biological properties.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, the compound's structural analogs have shown effectiveness against various strains of Mycobacterium tuberculosis (Mtb), with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains . The presence of the thiadiazole ring is crucial for this activity due to its ability to interact with bacterial enzymes.
Antioxidant Properties
Antioxidant assays have been conducted on similar compounds within the same class. These studies demonstrate that the presence of methoxy groups enhances the electron-donating ability of the compounds, thereby increasing their capacity to scavenge free radicals. This property is vital for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that compounds analogous to this compound possess anti-inflammatory properties. These effects are attributed to the modulation of pro-inflammatory cytokines and inhibition of pathways involved in inflammation .
Case Studies and Research Findings
- Study on Antitubercular Activity : A study highlighted the efficacy of thiadiazole derivatives against monoresistant strains of Mtb, demonstrating a notable T1/2 (half-life) and Cmax (maximum concentration) values which suggest favorable pharmacokinetics for systemic administration .
- Antioxidant Evaluation : In a comparative study involving various thiadiazole derivatives, those with methoxy substitutions exhibited superior antioxidant activities when assessed using DPPH radical scavenging assays .
- Inflammatory Response Modulation : Research indicated that certain derivatives could significantly reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6, which are key mediators in inflammatory responses .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring thiadiazole and triazine moieties exhibit promising anticancer properties. N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that the incorporation of the thiadiazole ring enhances the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural components contribute to its efficacy against a range of bacterial and fungal pathogens. In vitro studies have demonstrated significant inhibition of microbial growth at low concentrations, making it a candidate for further development in antibiotic therapies .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways related to drug metabolism and detoxification processes. This property could be leveraged to enhance the bioavailability of co-administered drugs .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation. These findings position it as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease .
Polymer Chemistry
In material science, this compound is being explored as a building block for novel polymeric materials. Its unique chemical structure allows for the synthesis of polymers with enhanced thermal stability and mechanical properties. These materials could find applications in coatings and composites .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
